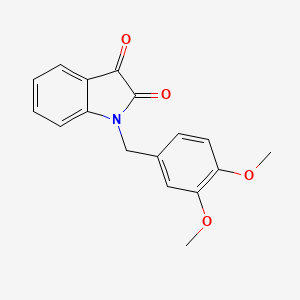

1-(3,4-Dimethoxybenzyl)indoline-2,3-dione

Description

Significance of the Isatin (B1672199) Nucleus as a Privileged Structure in Synthetic Organic Chemistry

The isatin nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Isatin and its derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. ijapbc.comnih.gov

The synthetic value of the isatin core lies in its multiple reactive sites. The presence of a ketone at the C3 position, a lactam carbonyl at C2, and an aromatic ring allows for diverse chemical modifications. nih.govnih.gov This versatility enables chemists to generate large libraries of structurally diverse molecules from a single, readily accessible starting material, making it an invaluable tool in drug discovery and materials science. nih.govnih.gov

Overview of Structural Versatility and Reactivity of N-Substituted Indoline-2,3-diones in Research

The nitrogen atom at the N-1 position of the isatin scaffold is a key site for chemical modification, and its substitution significantly influences the molecule's properties and reactivity. nih.gov The introduction of various substituents at this position, known as N-substitution, can alter the electronic nature of the isatin ring system, thereby affecting the reactivity of the C3-carbonyl group. nih.gov

N-substituted isatins are typically synthesized by the reaction of isatin with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. ijapbc.comresearchgate.net This process allows for the incorporation of a wide range of functional groups, which can modulate the compound's biological activity and physical properties. nih.gov For instance, the introduction of a benzyl group can enhance the lipophilicity of the molecule, which may influence its ability to cross biological membranes. ijapbc.com

The reactivity of N-substituted indoline-2,3-diones is well-documented. The C3-carbonyl group is highly electrophilic and readily undergoes reactions with various nucleophiles. nih.gov This includes condensation reactions with amines and hydrazines, as well as aldol (B89426) and Knoevenagel-type reactions. nih.govresearchgate.net These reactions are fundamental in the synthesis of spiro-oxindoles and other complex heterocyclic structures. nih.gov

Contextualization of 1-(3,4-Dimethoxybenzyl)indoline-2,3-dione within the Isatin Derivative Landscape

This compound is an N-substituted derivative of isatin that features a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the indoline (B122111) core. The synthesis of this compound would likely follow the general procedure for N-alkylation of isatin, reacting isatin with 3,4-dimethoxybenzyl chloride in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net

The 3,4-dimethoxybenzyl moiety is a significant structural feature. This group is present in various biologically active natural products and synthetic compounds. The methoxy (B1213986) groups are known to be electron-donating, which can influence the electronic properties of the entire molecule. This particular substitution pattern is a key component in precursors for the Pictet-Spengler reaction to form tetrahydroisoquinoline structures. wikipedia.org

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of more complex heterocyclic systems. The presence of the reactive C3-carbonyl group, combined with the 3,4-dimethoxybenzyl substituent, makes it a candidate for use in reactions like the Pictet-Spengler synthesis to create novel fused-ring systems. wikipedia.orgepa.gov The general reactivity of the isatin core allows for its use in building diverse molecular architectures, and the specific N-substituent in this compound provides a handle for further synthetic transformations or for modulating biological activity.

Interactive Data Tables

General Properties of Indoline-2,3-dione (Isatin)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₅NO₂ | nih.gov |

| Molar Mass | 147.13 g/mol | nih.gov |

| Appearance | Red-orange powder | nih.gov |

| Melting Point | 203.5 °C (400 K) | nih.gov |

Common Reactions of the Isatin Scaffold

| Reaction Type | Description | Reference |

|---|---|---|

| N-Alkylation/Arylation | Substitution at the N-1 position, often with alkyl or aryl halides. | nih.gov |

| Aldol Condensation | Reaction at the C3-carbonyl with enolates or other carbon nucleophiles. | nih.gov |

| Knoevenagel Condensation | Condensation of the C3-carbonyl with active methylene (B1212753) compounds. | researchgate.net |

| Pictet-Spengler Reaction | Used with isatin derivatives to form complex fused heterocyclic systems. | wikipedia.org |

| Ring Expansion | Formation of larger ring systems like quinolines from the isatin core. | nih.gov |

Strategies for N-Substitution on the Indoline-2,3-dione Core

The functionalization of the nitrogen atom of the isatin core is a common strategy to introduce structural diversity and modulate the biological activity of these compounds. wikipedia.org The N-substitution reactions are among the most fundamental transformations of the isatin molecule. wikipedia.org

N-Alkylation Approaches Utilizing Benzyl Halides and Related Electrophiles

The introduction of a benzyl group, such as the 3,4-dimethoxybenzyl moiety, onto the nitrogen atom of the indoline-2,3-dione core is typically achieved through N-alkylation. This reaction involves the deprotonation of the acidic N-H of isatin to form an isatin anion, which then acts as a nucleophile, attacking an electrophilic benzyl halide. nih.gov

The use of alkali metal salts as bases in these reactions generally leads to the desired N-alkyl derivatives. Common alkylating agents include benzyl halides (e.g., benzyl bromide or chloride). The reaction of isatin with various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent is a standard method for preparing N-alkyl derivatives. For instance, the synthesis of N-benzyl isatins has been successfully carried out using benzyl chloride. researchgate.net Studies have shown that compounds with a benzyl substituent at the N-1 position of the indoline-2,3-dione ring exhibit potent biological activities. nih.gov

Evaluation of Reaction Conditions for N-Substituent Introduction

The outcome of the N-alkylation of isatin is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. nih.gov A variety of bases have been evaluated for this purpose, such as sodium hydroxide, sodium hydride, calcium hydride, and potassium carbonate, in different solvents. nih.gov

Microwave-assisted organic synthesis has emerged as an efficient method for the N-alkylation of isatin. nih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Optimal conditions for microwave-promoted N-alkylation have been found to be the use of potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as the base in a few drops of a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net For example, the reaction of isatin with benzyl chloride in the presence of K2CO3 and a catalytic amount of potassium iodide (KI) in acetonitrile (B52724) under microwave conditions has been reported for the preparation of N-benzyl isatins. researchgate.net

The choice of base can also influence the product distribution. While alkali metal carbonates favor N-alkylation, stronger bases under certain conditions can lead to the formation of other products. For instance, the reaction with nitrobenzyl halide using K2CO3 mainly yields the N-alkyl derivative, whereas a stronger base like sodium ethoxide can lead to the formation of an epoxide.

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |

| Ethyl Chloroacetate | K2CO3 | DMF | Microwave | 95 | nih.gov |

| Ethyl Chloroacetate | Cs2CO3 | NMP | Microwave | 90 | nih.gov |

| Benzyl Chloride | K2CO3 / KI | Acetonitrile | Microwave | - | researchgate.net |

| Benzyl Chloride | K2CO3 | DMF | Conventional | 82 | researchgate.net |

| Phenacyl Bromide | K2CO3 | DMF | Microwave | 76 | researchgate.net |

Classical and Modern Approaches to the Indoline-2,3-dione Nucleus

The synthesis of the core indoline-2,3-dione (isatin) structure can be accomplished through several named reactions, with the Sandmeyer and Stollé syntheses being the most prominent classical methods. wikipedia.orgnih.gov

Sandmeyer and Modified Stollé Synthetic Pathways for Isatin Precursors

The Stollé synthesis is considered a valuable alternative to the Sandmeyer method. wikipedia.orgchemicalbook.com This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.org Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum trichloride, affords the indoline-2,3-dione. wikipedia.orgwikipedia.org This method is particularly useful for the synthesis of N-substituted isatins. chemicalbook.com

Optimization of Established Methods for Enhanced Yield and Selectivity

While the classical methods are robust, they can suffer from limitations, especially when dealing with substrates that have poor solubility. For instance, in the Sandmeyer synthesis, highly lipophilic oximinoacetanilide analogs may not cyclize completely in sulfuric acid. nih.gov To address this, methanesulfonic acid has been used as an alternative cyclization medium, often leading to similar or improved yields of isatins. nih.gov

Modern approaches to the synthesis of N-substituted isatins also include the direct oxidation of commercially available substituted indoles or oxindoles using various oxidizing agents. wikipedia.org

Green Chemistry Principles in the Synthesis of Isatin Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for isatin and its derivatives. nih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One green approach involves the oxidation of indoles using molecular oxygen (O2) as the oxidizing agent in the presence of a photosensitizer. nih.govirapa.org This method is considered environmentally friendly. nih.gov Additionally, metal-free synthetic routes have been developed for the synthesis of N-substituted isatins from 2-amino acetophenones, utilizing an I2-DMSO catalyst system. irapa.org

The use of water and aqueous media as reaction solvents is another key aspect of green chemistry in isatin synthesis. researchgate.net Furthermore, microwave-assisted synthesis, as mentioned earlier, aligns with green chemistry principles by reducing reaction times and often leading to cleaner reactions with higher yields. nih.govresearchgate.net

An exploration of the synthetic pathways leading to this compound and its related analogues reveals a landscape of evolving chemical methodologies. Researchers have increasingly focused on developing efficient, environmentally conscious, and highly selective techniques to construct the versatile indoline-2,3-dione (isatin) scaffold and its derivatives. This article delves into specific synthetic strategies, from the use of green reagents and microwave assistance to sophisticated catalytic and stereoselective approaches.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-13-6-4-3-5-12(13)16(19)17(18)20/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHUAYBNFJQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224258 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26960-67-8 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 1 3,4 Dimethoxybenzyl Indoline 2,3 Dione

Reactivity at the Carbonyl Group at Position 3 and Nitrogen at Position 1

The isatin (B1672199) scaffold is known for its diverse reactivity, and the introduction of a 3,4-dimethoxybenzyl group at the N-1 position can influence the outcomes of its chemical transformations.

Electrophilic Nature and Nucleophilic Additions

The C-3 carbonyl group of 1-(3,4-Dimethoxybenzyl)indoline-2,3-dione exhibits significant electrophilic character, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of isatin chemistry, leading to the formation of a diverse array of 3-substituted-3-hydroxyindolin-2-one derivatives. The electron-donating nature of the 3,4-dimethoxybenzyl group at the N-1 position may slightly modulate the electrophilicity of the C-3 carbonyl, yet it remains a highly reactive site for nucleophilic additions.

Nucleophilic addition reactions are fundamental to the derivatization of this compound. Various nucleophiles, including organometallic reagents, enolates, and heteroatoms, readily add to the C-3 carbonyl, creating a new stereocenter. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions.

Transformations Involving the 3-Keto Functionality

Beyond simple nucleophilic additions, the 3-keto functionality of this compound is a linchpin for a variety of chemical transformations. Condensation reactions with active methylene (B1212753) compounds, for instance, are commonly employed to generate 3-ylideneoxindoles. These intermediates are valuable precursors for further synthetic elaborations, including cycloaddition reactions and conjugate additions.

Furthermore, the vicinal dicarbonyl arrangement allows for unique rearrangements and ring-opening reactions, providing access to a broader range of heterocyclic systems. The reactivity of the N-1 position, bearing the 3,4-dimethoxybenzyl group, is generally limited under standard conditions that target the C-3 carbonyl. The stability of the N-benzyl bond means that reactions typically occur at other sites without disturbing this substituent.

Multicomponent Reaction (MCR) Strategies Employing the Compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. This compound is an excellent substrate for various MCRs, particularly those aimed at the synthesis of spirooxindoles.

Diversity-Oriented Synthesis of Complex Spirooxindoles

Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. The use of this compound in MCRs provides a direct and atom-economical route to these complex scaffolds. A common strategy involves the in situ generation of an azomethine ylide from the reaction of the isatin derivative with an amino acid, such as sarcosine or proline. This 1,3-dipole can then undergo a cycloaddition reaction with a variety of dipolarophiles to furnish highly substituted spiro-pyrrolidinyl-oxindoles.

The 3,4-dimethoxybenzyl substituent at the N-1 position can influence the stereochemical outcome of these cycloadditions and can be a key element in the design of libraries of spirooxindoles for biological screening. The diversity of accessible spirooxindoles can be further expanded by varying the amino acid and the dipolarophile used in the MCR.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions |

| This compound | Sarcosine | (E)-Chalcones | Spiro[indoline-3,2'-pyrrolidine] | Reflux |

| This compound | L-Proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-pyrrolidine] | Room Temperature |

| This compound | Thiazolidine-4-carboxylic acid | N-Aryl maleimides | Spiro[indoline-3,2'-thiazolidine] | Reflux |

Exploration of Reaction Mechanisms in MCRs

The mechanism of MCRs involving this compound typically begins with the condensation between the C-3 carbonyl group of the isatin and the amine of the amino acid. This is followed by a decarboxylation step to generate a highly reactive azomethine ylide intermediate. The regioselectivity and stereoselectivity of the subsequent 1,3-dipolar cycloaddition with a dipolarophile are governed by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.

Computational studies and experimental evidence suggest that the reaction proceeds through a concerted or a stepwise pathway, depending on the specific reactants. The 3,4-dimethoxybenzyl group, while not directly participating in the bond-forming events of the cycloaddition, can influence the stability of the transition states and, consequently, the diastereoselectivity of the reaction.

Functionalization at Peripheral Positions (e.g., C-5, C-7 of Indoline (B122111) Ring)

While the reactivity of the C-3 carbonyl group is well-explored, functionalization at the peripheral C-5 and C-7 positions of the benzene (B151609) ring of this compound offers an additional avenue for structural diversification. These positions are susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions.

The directing effect of the substituents on the indoline ring, including the amide group and the N-benzyl substituent, will influence the regioselectivity of these substitutions. For instance, halogenation of N-benzylisatin derivatives can lead to the introduction of halogen atoms at the C-5 and/or C-7 positions, providing handles for further cross-coupling reactions to introduce a wider range of functional groups. The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

| Reaction Type | Reagent | Position of Functionalization |

| Bromination | N-Bromosuccinimide | C-5 and/or C-7 |

| Nitration | Nitric Acid/Sulfuric Acid | C-5 |

| Chlorosulfonylation | Chlorosulfonic Acid | C-5 |

Strategies for Introducing Complex Functional Groups

The this compound scaffold offers several sites for the introduction of complex functional groups. The reactivity of the isatin core is characterized by the electrophilic C3-carbonyl group, the adjacent C2-carbonyl, and the aromatic ring, which can undergo electrophilic substitution. researchgate.net

Key reactive sites for functionalization include:

C3-Carbonyl Group: This position is highly electrophilic and readily participates in reactions such as aldol (B89426) condensations, Wittig reactions, and additions of various nucleophiles. nih.gov Cross-aldol reactions of isatin derivatives with compounds containing active methylene groups, like acetaldehyde, can yield 3-substituted-3-hydroxyindolin-2-ones. nih.gov

Nitrogen Atom (N1): While already substituted with the 3,4-dimethoxybenzyl group, the initial synthesis of this compound involves the N-alkylation or N-arylation of the parent isatin, a common strategy for introducing diversity. researchgate.netnih.gov

Aromatic Ring: The benzene ring of the indoline core can undergo electrophilic substitution reactions, such as nitration and halogenation, typically at the C5 or C7 positions, to introduce further functional groups for subsequent modifications. nih.gov

The synthetic versatility of the isatin framework allows for the production of a wide array of structurally diverse derivatives through the functionalization of these key positions. researchgate.net

Cross-Coupling Reactions for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular scaffold of heterocyclic compounds, including N-substituted isatins. Reactions like the Heck, Suzuki-Miyaura, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups.

The Heck reaction , for instance, has been utilized in the intramolecular cyclization of halogenated N-benzylisatin derivatives to produce pyrrolophenanthridine structures. uevora.pt This reaction involves the coupling of an aromatic halide with an olefin and demonstrates a method for creating fused polycyclic systems from the isatin core. uevora.pt

The general mechanism for a Heck cross-coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of an alkene, β-hydride elimination, and reductive elimination to yield the substituted alkene product. uevora.pt

While specific examples detailing the cross-coupling of this compound were not prominent in the surveyed literature, the established methodologies for other N-benzylisatins suggest its viability as a substrate, particularly if halogenated derivatives are used as starting materials.

Ring-Opening and Rearrangement Reactions of the Indoline-2,3-dione Core

The indoline-2,3-dione ring system can undergo ring-opening reactions under specific conditions, providing access to different classes of compounds. The stability of the N1-substituent is a critical factor in these transformations. While the N-benzyl group is relatively robust, N-acylisatins are particularly susceptible to nucleophilic attack at the C2-carbonyl, which behaves as part of an amide linkage. This reactivity leads to the cleavage of the N1-C2 bond. nih.gov

For example, the reaction of N-acylisatins with amines or amino acid derivatives can lead to the formation of glyoxylamide peptidomimetics. nih.gov This process involves the nucleophilic attack on the C2-carbonyl, followed by the opening of the five-membered ring.

Isatin derivatives can also be used in rearrangement reactions to form larger ring systems. A notable example is the Pfitzinger reaction, where isatin reacts with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. nih.gov Furthermore, a unique two-carbon ring expansion has been reported to construct dibenzo[b,d]azepin-6-one scaffolds from isatins. nih.gov

Heterocyclic Annulation and Cycloaddition Reactions

Cycloaddition and annulation reactions are among the most powerful strategies for constructing complex heterocyclic systems from the isatin scaffold. These reactions allow for the stereocontrolled formation of new rings, including spirocyclic and fused systems, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.govdntb.gov.uawikipedia.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocyclic rings. nih.govresearchgate.netsemanticscholar.org In the context of this compound, the most significant application is its reaction with azomethine ylides to form spiro-pyrrolidine derivatives. beilstein-journals.org

The azomethine ylide is typically generated in situ from the condensation of an α-amino acid, such as sarcosine or L-proline, with the C3-carbonyl group of the isatin derivative. beilstein-journals.orgbeilstein-journals.org This intermediate then reacts with a dipolarophile (an electron-deficient alkene) in a [3+2] cycloaddition manner. This multicomponent reaction is highly efficient for rapidly building molecular complexity. beilstein-journals.orgbeilstein-journals.org

The general scheme for this reaction is as follows:

Ylide Formation: this compound reacts with an amino acid, leading to condensation and subsequent decarboxylation to form a highly reactive azomethine ylide.

Cycloaddition: The ylide is trapped by a dipolarophile, such as a maleimide, chalcone, or other activated alkene, to yield a highly functionalized spiro[indoline-3,2'-pyrrolidine] derivative. beilstein-journals.org

This approach is highly regio- and stereoselective, often yielding a single diastereomer. beilstein-journals.org The reaction's versatility allows for a wide range of substituents on the isatin, amino acid, and dipolarophile, making it a cornerstone for generating libraries of spirooxindoles. beilstein-journals.orgdntb.gov.ua

Table 1: Examples of 1,3-Dipolar Cycloaddition with Isatin Derivatives This table presents generalized findings for N-substituted isatins, as specific data for the 1-(3,4-dimethoxybenzyl) derivative was not detailed in the surveyed literature.

| Isatin Derivative | Amino Acid | Dipolarophile | Product Type |

|---|---|---|---|

| N-Alkyl/Aryl Isatin | Sarcosine | (E)-Chalcones | Spiro[indoline-3,2'-pyrrolidine] |

| N-Alkyl/Aryl Isatin | L-Proline | N-Phenylmaleimide | Spiro[indoline-3,1'-pyrrolizidine] |

| N-Alkyl/Aryl Isatin | Sarcosine | Benzylideneacetone | Spiro[indoline-3,2'-pyrrolidine] |

Formation of Fused and Spirocyclic Systems

Beyond the 1,3-dipolar cycloadditions that form spiro-pyrrolidines, the this compound scaffold is a versatile precursor for a variety of other spirocyclic and fused heterocyclic systems. nih.gov

Spirocyclic Systems: Multicomponent reactions are a common strategy for synthesizing complex spirooxindoles. nih.gov For example, the reaction of an isatin derivative, an arylamine, and a cyclic 1,3-dione (like cyclopentane-1,3-dione) in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. nih.gov These reactions often proceed through a cascade of condensation and cyclization steps to build the final spiro architecture. nih.gov The synthesis of dispirooxindoles, which contain two spiro centers, has also been achieved through three-component reactions involving isatins, ammonium (B1175870) acetate (B1210297), and 1,4-dicarbonyl compounds, leading to complex structures like dispiro[indoline-3,2'-quinoline-3',3''-indoline].

Fused Systems: Heterocyclic annulation involves the construction of a new ring that is fused to an existing ring system. Palladium-catalyzed annulation reactions can be employed to create fused heterocycles from isatin precursors. For instance, intramolecular Heck reactions of suitably substituted N-benzylisatins can lead to the formation of fused polycyclic alkaloids. uevora.pt These reactions highlight the utility of the isatin scaffold in synthesizing complex, rigid molecular architectures.

Table 2: Selected Reactions for Spirocycle Synthesis from Isatin Derivatives This table presents generalized findings for N-substituted isatins, as specific data for the 1-(3,4-dimethoxybenzyl) derivative was not detailed in the surveyed literature.

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid, Room Temp. | Spiro[dihydropyridine-oxindole] |

| Isatin, Ammonium Acetate, 3-Isatyl-1,4-dicarbonyl | Piperidine | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(3,4-Dimethoxybenzyl)indoline-2,3-dione. It provides detailed information about the carbon-hydrogen framework.

The structural confirmation of this compound is achieved through a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the N-benzyl portion of the molecule, a characteristic singlet for the two benzylic protons (N-CH₂) is expected to appear around δ 4.9-5.1 ppm. The two methoxy (B1213986) groups (-OCH₃) on the benzyl (B1604629) ring would each present as a sharp singlet, typically around δ 3.8 ppm. The aromatic protons of the 3,4-dimethoxybenzyl group would appear as a set of multiplets in the range of δ 6.8-7.0 ppm. The protons on the indoline-2,3-dione core would resonate in the aromatic region, typically between δ 7.0 and 7.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The two carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and appear at the downfield end of the spectrum, typically in the range of δ 158-184 ppm. The benzylic carbon (N-CH₂) signal is expected around δ 44-46 ppm. The carbons of the methoxy groups resonate at approximately δ 55-56 ppm. The remaining aromatic and heterocyclic carbons appear in the δ 110-151 ppm region.

2D NMR: To definitively assign these signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would confirm the coupling between adjacent protons within the aromatic rings.

HSQC would correlate each proton signal to its directly attached carbon atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzylic CH₂ | ~4.95 (s, 2H) | ~45.0 |

| Methoxy OCH₃ | ~3.85 (s, 6H) | ~55.8 |

| Indoline (B122111) C4-H | ~7.65 (d) | ~125.0 |

| Indoline C5-H | ~7.15 (t) | ~124.5 |

| Indoline C6-H | ~7.55 (t) | ~138.5 |

| Indoline C7-H | ~6.95 (d) | ~111.0 |

| Indoline C2=O | - | ~158.5 |

| Indoline C3=O | - | ~183.5 |

| Indoline C3a | - | ~118.0 |

| Indoline C7a | - | ~151.0 |

| Benzyl Ring Ar-H | ~6.8-7.0 (m) | ~111-121 |

| Benzyl Ring Ar-C | - | ~128-149 |

NMR spectroscopy is a powerful technique for monitoring the progress of the synthesis of this compound. The typical synthesis involves the N-alkylation of isatin (B1672199) (indoline-2,3-dione) with 3,4-dimethoxybenzyl halide.

By taking aliquots from the reaction mixture at different time intervals, ¹H NMR can be used to track the consumption of reactants and the formation of the product. The key diagnostic signals to monitor are:

The disappearance of the acidic N-H proton of the starting isatin, which typically appears as a broad singlet far downfield (δ > 10 ppm).

The appearance of the sharp singlet corresponding to the benzylic N-CH₂ protons of the product around δ 4.95 ppm.

The appearance of the singlets for the two methoxy groups of the product.

The integration of these signals allows for a quantitative assessment of the reaction's conversion rate over time, helping to optimize reaction conditions such as temperature, time, and catalyst loading. This real-time analysis is crucial for mechanistic investigations and process development.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically within 0.001 Da). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₇H₁₅NO₄. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 298.1074. An experimental HRMS measurement matching this value confirms the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Interactive Table 2: HRMS Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₇H₁₆NO₄⁺ | 298.1074 | ~298.1074 |

| [M+Na]⁺ | C₁₇H₁₅NNaO₄⁺ | 320.0893 | ~320.0893 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally labile molecules like N-benzylated isatins. It typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This simplifies the resulting mass spectrum, where the molecular ion peak is clearly identifiable.

When coupled with a Time-of-Flight (TOF) mass analyzer, the ESI-TOF technique provides the high mass accuracy and resolution required for HRMS analysis, making it a standard method for the characterization and structural confirmation of newly synthesized compounds in this class.

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the key functional groups present in this compound.

The IR spectrum of this compound is characterized by several distinct absorption bands:

Carbonyl (C=O) Stretching: The indoline-2,3-dione moiety contains two carbonyl groups. The C2-ketone (amide carbonyl) typically shows a strong absorption band at a higher wavenumber, around 1730-1750 cm⁻¹. The C3-ketone (α-keto carbonyl) absorbs at a slightly lower wavenumber, around 1610-1620 cm⁻¹, due to conjugation.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds in the benzene (B151609) and indole (B1671886) rings appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The two methoxy groups on the benzyl ring give rise to strong C-O stretching bands. The asymmetric stretch is typically found around 1250-1270 cm⁻¹, and the symmetric stretch is observed near 1020-1040 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the indoline ring is usually observed in the 1350-1370 cm⁻¹ range.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch (Amide) | C2-ketone of Indoline |

| ~1615 | C=O Stretch (Keto) | C3-ketone of Indoline |

| ~1600, ~1490 | C=C Stretch | Aromatic Rings |

| ~1360 | C-N Stretch | Indoline Ring |

| ~1260, ~1030 | C-O Stretch | Methoxy Groups |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.

The isatin core is distinguished by two carbonyl (C=O) stretching vibrations. The ketone carbonyl at the C-3 position and the amide carbonyl at the C-2 position typically exhibit strong absorptions at distinct wavenumbers. In similar N-substituted isatin structures, these bands are found in the region of 1750-1680 cm⁻¹. The spectrum for N-phenylisatin, for instance, shows prominent C=O peaks, which serve as a reference for the subject compound. nist.gov

The presence of the 3,4-dimethoxybenzyl group introduces additional characteristic signals. The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations from both the benzene ring of the benzyl group and the fused benzene ring of the indoline core are observed in the 1600-1450 cm⁻¹ range. sysrevpharm.org Furthermore, the C-N stretching of the tertiary amine within the indoline ring can be identified, typically around 1300-1200 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amide C=O (C2-carbonyl) | ~1710 | Strong stretching vibration |

| Ketone C=O (C3-carbonyl) | ~1690 | Strong stretching vibration |

| Aromatic C=C | 1600-1450 | Medium to weak stretching vibrations |

| Aryl Ether C-O (Methoxy) | 1260-1200 (asymmetric) | Strong stretching vibration |

| Aryl Ether C-O (Methoxy) | 1040-1020 (symmetric) | Strong stretching vibration |

| C-N | 1300-1200 | Stretching vibration |

| Aromatic C-H | 3100-3000 | Stretching vibration |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a molecule like this compound, growing a suitable single crystal allows for its analysis by single-crystal X-ray diffraction. While specific crystallographic data for the title compound is not publicly available, analysis of the closely related N-benzylisatin provides a clear precedent for the expected structural features. researchgate.net

In the crystal structure of N-benzylisatin, the isatin ring system is essentially planar. researchgate.net It is anticipated that the indoline-2,3-dione moiety of this compound would exhibit a similar planarity. The key structural parameter is the dihedral angle between this planar isatin core and the plane of the benzyl ring. In N-benzylisatin, this angle is reported to be 77.65 (9)°. researchgate.net For the title compound, the presence of the two methoxy substituents on the benzyl ring may slightly alter this angle due to steric and electronic effects.

Table 2: Representative Crystallographic Data for the Analogous Compound N-Benzylisatin

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₁NO₂ | researchgate.net |

| Formula Weight | 237.25 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 6.5766 (5) | researchgate.net |

| b (Å) | 4.8877 (4) | researchgate.net |

| c (Å) | 18.2211 (13) | researchgate.net |

| β (°) | 98.316 (7) | researchgate.net |

| Volume (ų) | 579.55 (8) | researchgate.net |

| Z | 2 | researchgate.net |

Note: This data is for N-benzylisatin and serves as a representative example for the isatin scaffold.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for the purification of products and the assessment of their purity.

Column Chromatography and Flash Chromatography for Purification

Column chromatography, and its more rapid variant, flash chromatography, are the most common methods for purifying synthetic organic compounds. These techniques rely on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). acs.org

In the synthesis of N-substituted isatins, including derivatives like this compound, column chromatography is routinely used to isolate the desired product from unreacted starting materials and byproducts. acs.orgroyalsocietypublishing.org The process generally involves dissolving the crude reaction mixture in a minimum amount of solvent and loading it onto a column packed with silica gel. The eluent, a solvent or mixture of solvents, is then passed through the column.

For compounds of moderate polarity, such as N-benzyl isatin derivatives, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acs.orgroyalsocietypublishing.org By gradually increasing the polarity of the eluent, components are selectively moved down the column at different rates, allowing for their separation and collection in fractions. The purity of these fractions is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

HPLC is a critical tool for assessing the final purity of this compound. A reverse-phase HPLC method, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is typically employed. sielc.com The sample is injected into the system, and a chromatogram is generated, showing peaks corresponding to the different components. The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks.

While this compound is an achiral molecule, HPLC is also the primary method for determining the enantiomeric excess (e.e.) of chiral isatin derivatives. acs.org For such cases, a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, resulting in two separate peaks. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess, a crucial parameter in asymmetric synthesis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometries and predicting a wide range of properties with a good balance of accuracy and computational cost. nih.govaun.edu.eg For isatin (B1672199) derivatives, DFT calculations are frequently used to determine structural parameters and electronic features that govern their chemical behavior. aun.edu.egmdpi.comuow.edu.au

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are crucial descriptors of a molecule's reactivity and stability. aun.edu.eg A small HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of 1-(3,4-dimethoxybenzyl)indoline-2,3-dione, the HOMO is expected to be located primarily on the electron-rich 3,4-dimethoxybenzyl and indole (B1671886) portions of the molecule, while the LUMO is likely concentrated on the electron-deficient indoline-2,3-dione core, specifically the dicarbonyl system. This distribution defines the molecule's capacity to act as both an electron donor and acceptor. DFT calculations at the B3LYP/6-31G(d,p) level are commonly employed to determine these orbital energies for related structures. aun.edu.egresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Isatin Derivative Data based on computational studies of similar isatin structures for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicates electron-donating ability. |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability. |

DFT calculations provide several global reactivity descriptors that help predict the reactivity and stability of a molecule. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Global Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

These parameters are invaluable for understanding how this compound might behave in different chemical environments. For instance, the dicarbonyl group of the isatin core makes it an effective electrophile, a property that can be quantified and compared with other related compounds through these descriptors. bhu.ac.in Computational studies on similar structures help in understanding concepts related to molecular structure and reaction mechanisms. aun.edu.eg

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govnih.gov These methods are crucial for exploring complex molecular processes that are difficult to observe experimentally.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl (B1604629) group's methylene (B1212753) bridge to the indole nitrogen. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum on the potential energy surface) and the energy barriers between different conformations.

Computational studies on similar N-benzyl isatin derivatives have investigated the dihedral angle between the isatin ring system and the attached benzyl group. nih.gov For example, in 1-benzyl-5-fluoroindoline-2,3-dione, this angle was found to be 76.82 (11)°. nih.gov Molecular mechanics and quantum chemical methods can be used to rotate the benzyl group systematically and calculate the energy of each resulting conformer, thereby generating a potential energy landscape. This landscape reveals the most probable conformations in a given environment.

Table 2: Example Torsion Angles in N-Benzyl Isatin Derivatives Data from related crystal structures and computational models to illustrate conformational parameters.

| Compound | Method | Dihedral Angle (Isatin Ring vs. Benzyl Group) |

|---|---|---|

| 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione nih.gov | X-ray Crystallography | 73.04 (7)° |

| 1-benzyl-5-fluoroindoline-2,3-dione nih.gov | X-ray Crystallography | 76.82 (11)° |

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling reactants, transition states, and products, researchers can map out the most likely pathway for a chemical transformation. The isatin scaffold is a versatile substrate for synthesizing a variety of heterocyclic compounds. researchgate.netresearchgate.net

For this compound, a key reaction is the nucleophilic attack at the C3-carbonyl carbon. The proposed mechanism for acid-catalyzed reactions of isatins with nucleophiles, such as indoles, involves the initial protonation of the C3-carbonyl, followed by nucleophilic attack to form a tertiary alcohol intermediate. nih.gov This intermediate can then undergo dehydration and a subsequent second nucleophilic attack to yield the final product. nih.gov Computational modeling can calculate the activation energies for each step, identifying the rate-determining step and explaining the observed product selectivity. mdpi.com For example, in multicomponent reactions involving isatins, different reaction pathways can be selectively chosen due to the energetics of competing cyclic intermediates. beilstein-journals.org

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. Computationally, this is often achieved through Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models. These models establish a mathematical correlation between calculated molecular descriptors and experimentally observed reactivity. nih.gov

For this compound, SRR modeling could explore how variations in its structure affect its reactivity. For example, a model could correlate the electrophilicity index (a descriptor calculated via DFT) with the reaction rates for a series of N-substituted isatin derivatives. Such studies could investigate how modifying the substituents on the benzyl ring or the isatin core influences the electronic properties and, consequently, the reactivity of the C3-carbonyl group. nih.gov This approach allows for the rational design of new derivatives with tailored chemical properties.

Role of 1 3,4 Dimethoxybenzyl Indoline 2,3 Dione As a Synthetic Intermediate and Building Block

Precursor in Complex Heterocycle Synthesis

The indoline-2,3-dione moiety is a privileged starting point for synthesizing fused and spirocyclic heterocyclic systems. researchgate.net The reactivity of the C3-ketone allows for condensations, cycloadditions, and rearrangements that lead to significant increases in molecular complexity in a single step. The 1-(3,4-dimethoxybenzyl) group remains a stable fixture during many of these transformations, embedding a key structural motif into the final product that can be crucial for biological interactions or further chemical modification.

A significant application of N-substituted isatins, including 1-(3,4-dimethoxybenzyl)indoline-2,3-dione, is in the construction of spiro[indoline-3,1′-isoquinoline] derivatives. These complex structures are typically assembled via a Pictet-Spengler reaction. In this process, the isatin (B1672199) derivative condenses with a phenethylamine (B48288) derivative.

Research has demonstrated the viability of this approach using various N-benzyl substituted isatins. For instance, the reaction of 1-(4-fluorobenzyl)indoline-2,3-dione and 1-(3,4-dichlorobenzyl)indoline-2,3-dione with 3-hydroxyphenethylamine yields the corresponding spiro[indoline-3,1′-isoquinoline] frameworks. royalsocietypublishing.org The reaction proceeds by forming an initial imine or iminium ion intermediate at the C3 position of the isatin, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring of the phenethylamine portion to forge the new heterocyclic ring and the spirocyclic center. The 3,4-dimethoxybenzyl group on the isatin nitrogen is well-suited for this type of synthesis, providing a stable, electron-donating substituent that can influence the properties of the final spiro-alkaloid structure.

Beyond isoquinolines, the this compound scaffold is a versatile intermediate for accessing a broader range of polycyclic systems. The isatin core can participate in multi-component and cycloaddition reactions to generate diverse and complex molecular frameworks.

Spiro-pyrrolizidines: One-pot, 1,3-dipolar cycloaddition reactions between substituted isatins, L-proline, and electron-deficient alkenes have been developed to produce spiro[indoline-3,3′-pyrrolizines] with high stereospecificity. nih.gov This transformation highlights the ability of the isatin C3-carbonyl to generate a reactive azomethine ylide intermediate that is subsequently trapped by a dipolarophile.

Dispiro-quinolines and Pyrroles: N-substituted isatins are key building blocks in three-component reactions with ammonium (B1175870) acetate (B1210297) and in-situ generated 1,4-dicarbonyl compounds to selectively construct novel dispirooxindole systems, such as dispiro[indoline-3,2′-quinoline-3′,3′′-indoline] and dispiro[indoline-3,2′-pyrrole-3′,3′′-indoline]. beilstein-journals.org

Spiro-quinazolines: Condensation reactions between isatins and 2-aminobenzamides or related amino amides are a common strategy to synthesize spiro-quinazolinone derivatives. nih.gov These reactions capitalize on the electrophilicity of the isatin C3-carbonyl, which reacts with the nucleophilic amine to initiate cyclization.

The following table summarizes the utility of the isatin scaffold as a precursor for various complex heterocyclic systems.

| Precursor System | Reagents | Resulting Heterocyclic System | Reaction Type |

| N-Substituted Isatin | Phenethylamine | Spiro[indoline-3,1′-isoquinoline] | Pictet-Spengler Reaction |

| N-Substituted Isatin | L-Proline, Alkene | Spiro[indoline-3,3′-pyrrolizine] | 1,3-Dipolar Cycloaddition |

| N-Substituted Isatin | Ammonium Acetate, 1,4-Dicarbonyl | Dispiro[indoline-3,2′-quinoline] | Multi-component Reaction |

| N-Substituted Isatin | 2-Aminobenzamide | Spiro[indoline-3,2'-quinazoline] | Condensation/Cyclization |

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, often for the purpose of discovering new biological probes or drug leads. nih.gov The isatin framework, as exemplified by this compound, is an ideal scaffold for DOS due to its multiple reactive sites and its presence in numerous bioactive natural products.

The isatin core provides a rigid and well-defined three-dimensional starting point from which chemical diversity can be projected. By systematically varying the substituents and reaction pathways, chemists can rapidly generate a library of related but structurally distinct molecules. mdpi.com The N1 position, the C5 and C7 positions on the aromatic ring, and the C3-carbonyl group all serve as handles for diversification. Starting with this compound fixes one element of diversity while allowing for a multitude of reactions at the C3-position, leading to spirocyclic systems, or additions to the carbonyl group to generate 3-substituted-3-hydroxyindolin-2-ones. This strategy allows for a systematic exploration of the chemical space around the core isatin scaffold. mdpi.comnih.gov

The synthetic tractability of isatins has led to their widespread use in the generation of compound libraries for biological screening. nih.gov For example, libraries of isatin-based Schiff bases and Mannich bases have been synthesized and evaluated for their biological activities. ijapbc.com The synthesis of this compound provides a specific, functionalized starting material for such a library. The dimethoxybenzyl moiety can confer specific physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) that are desirable for interacting with biological targets. By reacting this specific isatin with a collection of amines, hydrazines, or active methylene (B1212753) compounds, a focused library can be efficiently constructed, where the constant feature is the N-(3,4-dimethoxybenzyl) group and the variable element is the structure appended at the C3 position.

Applications in Scaffold Decoration and Functionalization

The term "scaffold decoration" refers to the process of adding substituents to a core molecular framework to modulate its properties. In this compound, the 3,4-dimethoxybenzyl group itself is a decoration on the parent indoline-2,3-dione scaffold. This substituent is not merely a placeholder; it is an integral part of the molecule's design, intended to influence its biological activity or synthetic utility.

The isatin core is amenable to a wide range of functionalization reactions. nih.gov For instance, the active methylene group in indane-1,3-dione, a related scaffold, can undergo Knoevenagel condensations, halogenations, and nitrations. nih.gov While the C3-position of the isatin in this compound is a ketone, this group is the primary site for functionalization through addition and condensation reactions, as detailed in the sections above. Furthermore, the aromatic ring of the isatin core can undergo electrophilic substitution, allowing for the introduction of nitro, halogen, or alkyl groups, further expanding the decorative possibilities of the scaffold.

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes to Substituted Analogues

The future development of analogues of 1-(3,4-Dimethoxybenzyl)indoline-2,3-dione hinges on the creation of novel and efficient synthetic routes that allow for diversification of the core structure. Current methods for N-alkylation of isatin (B1672199) often involve reactions with alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net While effective, future research will likely focus on more advanced and versatile strategies.

Promising future approaches include:

Metal-Free C-H Activation: A forward-looking strategy involves the metal-free synthesis of N-substituted isatins from precursors like 2-amino acetophenones. nih.govdergipark.org.tr This method, utilizing an I2-DMSO catalyst system, proceeds through C-H bond activation and subsequent internal cyclization, offering a direct and atom-economical route to a wide range of N-alkylated and N-arylated isatins. nih.govdergipark.org.tr Applying this to analogues of 3,4-dimethoxybenzylamine could yield novel derivatives.

Oxidative Cyclization: The oxidation of corresponding N-substituted indole (B1671886) derivatives presents an environmentally benign pathway. nih.gov Research into photocatalytic aerobic oxidation, using O2 as the terminal oxidant, could provide a green and efficient method for synthesizing the indoline-2,3-dione core on an already substituted indole. nih.gov

Domino Reactions: Unified multi-substrate domino approaches represent a powerful future direction. These methods can start from various precursors, such as 2'-aminophenylacetylenes or 2'-amino-β-ketoesters, and proceed via direct amidation to form the isatin ring in a single, efficient operation. nih.gov This strategy avoids the need for metal catalysts or peroxides, enhancing the sustainability of the synthesis. nih.gov

These advanced synthetic methodologies will enable the creation of a library of analogues, varying the substitution patterns on both the isatin nucleus and the N-benzyl ring, which is crucial for structure-activity relationship studies.

| Synthetic Strategy | Key Features | Potential Advantages for Analogue Synthesis |

| Metal-Free C-H Activation | Utilizes I2-DMSO catalyst; starts from 2-amino acetophenones. nih.gov | High atom economy; avoids transition metal contamination; broad substrate scope. nih.gov |

| Photocatalytic Aerobic Oxidation | Uses O2 as the oxidant with a photosensitizer. nih.gov | Environmentally friendly; sustainable; mild reaction conditions. nih.gov |

| Domino Reactions | Metal-free and peroxide-free; direct amidation of various precursors. nih.gov | High efficiency; step economy; access to diverse structures from common starting materials. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Transformations

The this compound scaffold possesses multiple reactive sites, primarily the electrophilic C3-carbonyl group, which offers fertile ground for exploring new reactivity. While reactions like condensations to form Schiff bases or hydrazones are known, the future lies in uncovering more complex and novel transformations. mdpi.com

Future avenues for exploration include:

Multicomponent Reactions (MCRs): The C3-carbonyl is highly susceptible to nucleophilic attack, making it an ideal component for MCRs. Investigating novel three- or four-component reactions involving this compound could lead to the rapid assembly of complex molecular architectures, such as spirocyclic compounds. nih.gov The reaction of isatins with amino acids and acetylenic esters to form spirooxindoles is a prime example of such a pathway that could be further explored with this specific substrate. nih.gov

Cascade and Domino Reactions: Designing novel cascade reactions starting from this compound could yield unique heterocyclic systems. The electron-donating nature of the 3,4-dimethoxybenzyl group may influence the reactivity of the isatin core, potentially enabling unique intramolecular cyclizations or rearrangements that have not been previously observed.

Ring-Expansion Reactions: Isatin and its derivatives can undergo ring expansion to form larger heterocyclic structures like quinolines or dibenzo[b,d]azepin-6-ones. nih.gov Exploring unique conditions or reagents to promote such transformations with this compound could provide access to entirely new molecular scaffolds.

The systematic exploration of these pathways will not only expand the fundamental understanding of isatin chemistry but also provide access to novel and structurally diverse compounds.

Integration of Flow Chemistry and Automation in Synthesis and Characterization

The transition from traditional batch synthesis to continuous flow processes offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. For a compound like this compound, integrating flow chemistry and automation represents a significant methodological advancement.

Key areas for future integration include:

Automated Synthesis: Flow chemistry enables the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Automating the N-benzylation of isatin or the multi-step synthesis of the isatin core itself in a continuous flow reactor would allow for rapid production and optimization.

Library Synthesis: Automated flow systems can be programmed to vary reagents and conditions systematically, facilitating the rapid synthesis of a library of substituted analogues of this compound for screening purposes.

In-line Analysis and Characterization: Integrating analytical techniques such as HPLC, mass spectrometry (MS), and NMR spectroscopy directly into the flow stream allows for real-time reaction monitoring and characterization. This eliminates the need for manual sampling and offline analysis, accelerating the research and development cycle. Mass spectroscopic fragmentation behavior, for instance, can be studied in real-time to confirm the identity of N-substituted products. researchgate.net

The adoption of these technologies will streamline the synthesis and characterization processes, making the exploration of this class of compounds more efficient and data-rich.

Advanced Computational Methodologies for Reaction Prediction and Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational methodologies can offer deep insights into its electronic structure and reactivity.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: Using DFT methods, such as B3LYP with appropriate basis sets, can predict the stability, energetic properties, and geometric parameters of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces can be generated to predict the reactive sites for nucleophilic and electrophilic attacks. researchgate.net This is particularly useful for understanding the regioselectivity of reactions involving the isatin core and the benzyl ring.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the charge transfer within the molecule and its kinetic stability. researchgate.net Analyzing the HOMO-LUMO gap can help predict the reactivity of different analogues and guide the design of new reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about electron delocalization and hyperconjugative interactions within the molecule, offering a deeper understanding of its stability and electronic properties. researchgate.net

By employing these computational tools, researchers can screen potential reaction pathways, predict the outcomes of unknown transformations, and rationally design novel analogues with tailored electronic and steric properties before committing to extensive laboratory work.

| Computational Method | Application to this compound | Predicted Outcome |

| DFT | Calculation of molecular geometry and energy. researchgate.net | Predicts stable conformations and reaction thermodynamics. |

| MEP | Mapping of electrostatic potential on the molecule's surface. researchgate.net | Identifies electrophilic (C2, C3 carbonyls) and nucleophilic sites. |

| FMO Analysis | Calculation of HOMO-LUMO energies and distributions. researchgate.net | Predicts reactivity in cycloadditions and electrophilic/nucleophilic reactions. |

| NBO Analysis | Study of orbital interactions and charge delocalization. researchgate.net | Explains stability and electronic communication between the benzyl and isatin moieties. |

Strategies for Sustainable and Scalable Production in Academic Research

While industrial-scale production is often not the primary goal of academic research, developing sustainable and scalable synthetic routes is of growing importance. Future research on this compound should incorporate principles of green chemistry.

Strategies for sustainable production include:

Green Solvents and Catalysts: Moving away from traditional volatile organic solvents like DMF towards more environmentally benign options such as water, ethanol, or ionic liquids is a key goal. Furthermore, developing recyclable, non-toxic catalysts (e.g., heterogeneous catalysts, organocatalysts) can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (i.e., high atom economy) is a fundamental principle of green chemistry. Domino reactions and MCRs are excellent examples of atom-economical processes. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or reactions at ambient temperature can reduce the energy consumption of the process. nih.gov

Continuous Processing: As discussed in section 7.3, flow chemistry not only improves control and efficiency but also enhances safety and reduces waste, making it an inherently more sustainable approach for scalable academic production.

By integrating these strategies, the synthesis of this compound and its analogues can be conducted in a more responsible and efficient manner, aligning with the modern imperatives of sustainable chemical research.

Q & A

Q. Basic Research Focus

- UV-Vis Spectroscopy : The conjugated system (indoline-dione + benzyl) absorbs at λ_max 270–290 nm (ε ~12,000 M⁻¹cm⁻¹), with bathochromic shifts observed in polar solvents .

- IR Spectroscopy : Key bands include C=O stretches (1705–1715 cm⁻¹) and C–O–C vibrations (1240–1260 cm⁻¹) from the methoxy groups .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

- DFT Calculations (Gaussian 16) : Compute Fukui indices to identify reactive sites. The indoline-dione carbonyl (C2) shows high electrophilicity (f⁻ = 0.15), while the benzyl para-methoxy group is nucleophilic (f⁺ = 0.09) .

- Applications : Predict regioselectivity in further derivatization (e.g., Suzuki coupling at the benzyl ring) .

What are the stability challenges under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.